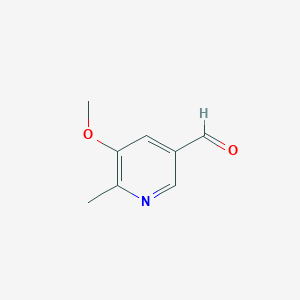

5-Methoxy-6-methylpyridine-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-8(11-2)3-7(5-10)4-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPELXSLBBSBWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methoxy-6-methylpyridine-3-carbaldehyde chemical structure

This guide details the chemical structure, synthetic pathways, and reactivity profile of 5-Methoxy-6-methylpyridine-3-carbaldehyde . This molecule represents a specialized heterocyclic scaffold, structurally analogous to Vitamin B6 (pyridoxine) derivatives and specifically related to the neurotoxin Ginkgotoxin (4'-O-methylpyridoxine).[1]

Structural Anatomy & Electronic Landscape

Chemical Identity[2][3][4]

-

IUPAC Name: 5-Methoxy-6-methylpyridine-3-carbaldehyde

-

Synonyms: 5-Methoxy-6-methylnicotinaldehyde; 2-Methyl-3-methoxy-5-formylpyridine (based on alternative numbering).

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.16 g/mol

-

SMILES: COc1cc(C=O)cnc1C

Electronic "Push-Pull" Dynamics

The reactivity of this molecule is defined by the interplay between three substituents on the electron-deficient pyridine ring:

-

The Pyridine Core (Electron Sink): The nitrogen atom withdraws electron density (inductive effect, -I), making the ring susceptible to nucleophilic attack, particularly at positions 2 and 6.

-

5-Methoxy Group (Donor): Acts as a strong electron donor via resonance (+M). This increases electron density at the ortho (position 4 and 6) and para (position 2) sites relative to itself. Crucially, this counteracts the electron-deficiency of the pyridine ring, making it more amenable to electrophilic manipulation than unsubstituted pyridines.

-

3-Aldehyde Group (Acceptor): A strong electron-withdrawing group (-M/-I) that activates the ring for nucleophilic attack and serves as the primary "handle" for further functionalization (e.g., reductive amination).

-

6-Methyl Group (Steric/Electronic): Provides weak electron donation (+I) and blocks the reactive C6 position, forcing reactivity to the C2 or C4 positions.

Figure 1: Electronic push-pull map showing the resonance contributions of substituents.

Synthetic Pathways (De Novo Synthesis)

Direct formylation of 2-methyl-3-methoxypyridine via Vilsmeier-Haack is often regiochemically ambiguous (favoring position 4 or 6). The most robust protocol utilizes Halogen-Lithium Exchange , ensuring the aldehyde is installed precisely at position 3 (or 5, depending on numbering perspective).

Recommended Route: From 5-Bromo-2-methylpyridin-3-amine

This route uses commercially available starting materials and avoids dangerous oxidation states.

Precursor: 5-Bromo-2-methylpyridin-3-amine (CAS: 3430-16-8).

Step 1: Diazotization & Hydrolysis (Conversion to Phenol)

-

Reagents: NaNO₂, H₂SO₄, H₂O.

-

Mechanism: Formation of the diazonium salt followed by aqueous quenching.

-

Protocol:

-

Dissolve amine in 10% H₂SO₄ at 0°C.

-

Add aqueous NaNO₂ dropwise (maintain <5°C).

-

Stir for 30 min, then warm to 60°C to facilitate N₂ evolution and hydroxylation.

-

Product: 5-Bromo-2-methylpyridin-3-ol.

-

Step 2: O-Methylation (Williamson Ether Synthesis)

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone/DMF.

-

Protocol:

-

Suspend 5-bromo-2-methylpyridin-3-ol and K₂CO₃ (1.5 eq) in dry DMF.

-

Add MeI (1.2 eq) dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Product: 5-Bromo-3-methoxy-2-methylpyridine.

-

Step 3: Formylation via Lithiation (The Critical Step)

-

Reagents: n-Butyllithium (n-BuLi), Anhydrous DMF, dry THF.

-

Rationale: Lithium-Halogen exchange is faster than nucleophilic addition to the pyridine ring at -78°C.

-

Protocol:

-

Dissolve 5-bromo-3-methoxy-2-methylpyridine in anhydrous THF under Argon/N₂.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) slowly. Wait 30 mins for Li-exchange.

-

Add anhydrous DMF (3.0 eq) dropwise.

-

Allow to warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl.

-

Product: 5-Methoxy-6-methylpyridine-3-carbaldehyde .

-

Figure 2: Step-by-step synthetic workflow from commercial amine precursor.

Reactivity Profile & Applications

Schiff Base Formation (Reductive Amination)

The C3-aldehyde is highly reactive toward primary amines. This is the primary utility in medicinal chemistry for creating "Vitamin B6-like" antagonists.

-

Reaction: Aldehyde + R-NH₂ → Imine → (NaBH₄ reduction) → Secondary Amine.

-

Application: Synthesis of PLP-dependent enzyme inhibitors.

Oxidation to Carboxylic Acid

-

Reagent: Sodium Chlorite (NaClO₂) / H₂O₂ (Pinnick Oxidation) or KMnO₄.

-

Product: 5-Methoxy-6-methylnicotinic acid.

-

Utility: Precursor for amide coupling in fragment-based drug discovery.

Knoevenagel Condensation

The aldehyde can condense with active methylene compounds (e.g., malonic acid) to form acrylic acid derivatives, useful for extending the carbon chain.

Biological Context: The Ginkgotoxin Connection[1]

Researchers utilizing this compound are often investigating Vitamin B6 Antivitamins .

-

Ginkgotoxin (4'-O-methylpyridoxine): A neurotoxin found in Ginkgo biloba seeds.[1] It inhibits Pyridoxal Kinase (PDXK), preventing the phosphorylation of Vitamin B6 into its active co-factor form (PLP).

-

Relevance of MMPCA: 5-Methoxy-6-methylpyridine-3-carbaldehyde is a structural isomer of the oxidized form of Ginkgotoxin. While Ginkgotoxin is methoxylated at the 4'-position (exocyclic), MMPCA is methoxylated on the ring (position 5).

-

Pharmacophore: This molecule serves as a probe to determine if ring-methoxylation retains the PDXK inhibitory potential of the exocyclic-methoxylated natural product.

| Feature | Ginkgotoxin (Natural Toxin) | MMPCA (Target Molecule) |

| Methoxy Position | 4'-O (Exocyclic methyl ether) | 5-O (Ring methoxy) |

| Aldehyde Position | None (Alcohol form) | C3 (Aldehyde form) |

| Biological Target | Pyridoxal Kinase (Inhibitor) | Potential PLP Antagonist |

| Toxicity Mechanism | GABA Depletion (Seizures) | Unknown (Likely lower affinity) |

Analytical Characterization (Expected Data)

When validating the synthesis, look for these spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Singlet at ~10.0 - 10.2 ppm.[2]

-

Pyridine Protons: Two singlets (or doublets with small coupling) at ~8.2 ppm (H2) and ~7.5 ppm (H4). Note: H2 is deshielded by the adjacent N and aldehyde.

-

Methoxy (-OCH₃): Singlet at ~3.9 ppm (integrated for 3H).[3]

-

Methyl (-CH₃): Singlet at ~2.5 - 2.6 ppm (integrated for 3H).

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1690–1710 cm⁻¹.

-

C=N / C=C Stretch: Characteristic pyridine bands at 1580–1600 cm⁻¹.

-

References

-

ChemicalBook. "5-Methoxy-pyridine-3-carbaldehyde (CAS 113118-83-5) and derivatives." ChemicalBook Database.

-

Leistner, E., & Drewke, C. (2010). "Ginkgo biloba and Ginkgotoxin."[1] Journal of Natural Products, 73(1), 86-92. (Context on B6 antivitamin structures).

- Comins, D. L., & O'Connor, S. (1987). "Lithiation of 2-Methoxypyridines." Tetrahedron Letters.

-

Royal Society of Chemistry. "Synthesis of 5-methoxy-3-pyridineboronic acid (Intermediate for Suzuki coupling)." ChemSpider / RSC Advances.

Sources

A Technical Guide to 6-Methoxypyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This technical guide provides an in-depth overview of 6-Methoxypyridine-3-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. While the initial inquiry sought information on 5-Methoxy-6-methylpyridine-3-carbaldehyde, a comprehensive search of chemical databases and scientific literature did not yield a specific CAS number or substantial data for this compound. It is likely a novel or less-documented molecule. Consequently, this guide focuses on the structurally related and well-characterized compound, 6-Methoxypyridine-3-carbaldehyde (CAS No. 65873-72-5) , which is of significant interest to researchers in drug development.[1][2] This guide will delve into its chemical properties, synthesis methodologies, safety considerations, and its role as a versatile intermediate in the creation of complex molecular architectures.

The pyridine scaffold is a fundamental component in numerous pharmaceuticals due to its ability to engage in various biological interactions.[3] The strategic placement of substituents, such as a methoxy and a carbaldehyde group, on the pyridine ring provides synthetic handles for further molecular elaboration, making compounds like 6-Methoxypyridine-3-carbaldehyde valuable in the synthesis of targeted therapeutics.[4] The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can enhance binding to target proteins, improve physicochemical properties, and positively influence absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

Physicochemical Properties and Identification

6-Methoxypyridine-3-carbaldehyde is a crystalline solid at room temperature.[7] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65873-72-5 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| IUPAC Name | 6-methoxypyridine-3-carbaldehyde | [2] |

| Synonyms | 6-Methoxy-3-pyridinecarboxaldehyde, 6-Methoxynicotinaldehyde, 5-Formyl-2-methoxypyridine | [1][2] |

| Appearance | Crystalline solid | [7] |

| Melting Point | 51-54 °C | |

| Boiling Point | 181 °C | |

| Density | 1.126 g/cm³ at 25 °C | |

| Solubility | Soluble in organic solvents. | |

| InChI Key | CTAIEPPAOULMFY-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccc(C=O)cn1 |

Synthesis Methodologies

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. For 6-Methoxypyridine-3-carbaldehyde, several synthetic routes have been established, often starting from readily available pyridine derivatives. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 6-position with a methoxide source, followed by the introduction or modification of the formyl group at the 3-position.

One illustrative synthetic approach begins with a di-substituted pyridine, such as a di-halopyridine. The differential reactivity of the halogen atoms allows for selective substitution. For instance, in a related synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide was shown to be highly regioselective for the 6-position in solvents like DMF and MeOH.[8] A similar principle can be applied to synthesize 6-methoxypyridine derivatives.

A general synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 6-Methoxypyridine-3-carbaldehyde.

Experimental Protocol Example: Grignard-based Formylation

A plausible synthetic route, adapted from the synthesis of a similar isomer, involves a Grignard reaction followed by formylation.[9]

Step 1: Grignard Reagent Formation

-

To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add 3-Bromo-6-methoxypyridine (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isopropylmagnesium chloride (1.1 equivalents).

-

Allow the reaction mixture to stir at room temperature for 2 hours.

Step 2: Formylation

-

Cool the Grignard reagent solution back to 0 °C.

-

Slowly add a solution of N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF.

-

Stir the reaction mixture for 1 hour at 0 °C.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of deionized water.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of THF).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6-Methoxypyridine-3-carbaldehyde.

Applications in Drug Discovery and Organic Synthesis

The aldehyde functional group is highly versatile, serving as a precursor for a wide array of chemical transformations including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The methoxy-substituted pyridine core is a privileged scaffold in medicinal chemistry.

Key Applications:

-

Intermediate in Pharmaceutical Synthesis: 6-Methoxypyridine-3-carbaldehyde is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities. It has been used as an intermediate in the synthesis of somatostatin sst3 receptor antagonists.[4]

-

Building Block for Bioactive Molecules: The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets. The methoxy group can improve metabolic stability and oral bioavailability.[6]

-

Scaffold for Kinase Inhibitors: The pyridine core is frequently found in kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds in the hinge region of the kinase domain.

-

Synthesis of Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is also important in the development of modern agrochemicals.

The role of the methoxy and aldehyde groups in facilitating further chemical reactions is illustrated in the following diagram:

Caption: Synthetic utility of 6-Methoxypyridine-3-carbaldehyde.

Safety and Handling

Proper handling of 6-Methoxypyridine-3-carbaldehyde is essential due to its potential hazards. The following information is compiled from available Safety Data Sheets (SDS).

Hazard Identification: [2][10]

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[2]

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.[2]

-

H401: Toxic to aquatic life.

-

H412: Harmful to aquatic life with long lasting effects.

-

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

-

Skin Protection: Wear compatible chemical-resistant gloves and protective clothing to prevent skin exposure.[11][12]

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator.[12]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

-

Keep away from heat, sparks, and open flames.[12]

-

It is recommended to store under an inert gas atmosphere, such as nitrogen.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Conclusion

6-Methoxypyridine-3-carbaldehyde is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its strategic substitution pattern provides multiple avenues for the creation of complex, biologically active molecules. While care must be taken in its handling due to its hazardous properties, its utility as a synthetic intermediate is well-established. For researchers and scientists in the pharmaceutical and chemical industries, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design of next-generation therapeutics and other functional molecules.

References

-

5-METHOXY-PYRIDINE-3-CARBALDEHYDE - ChemBK. Available from: [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Available from: [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem. Available from: [Link]

-

6-Methoxy-3-pyridinecarboxalde | 533068-5G | SIGMA-ALDRICH | SLS Ireland. Available from: [Link]

-

The role of the methoxy group in approved drugs - PubMed. Available from: [Link]

-

The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 380570050 [thermofisher.com]

- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]

- 10. fishersci.ca [fishersci.ca]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

5-Methoxy-6-methylnicotinaldehyde molecular weight and formula

Physicochemical Profile, Synthetic Utility, and Application in Medicinal Chemistry

Executive Summary

5-Methoxy-6-methylnicotinaldehyde (CAS 123540-28-3) is a specialized pyridine derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1][2][3][4] Characterized by its trisubstituted pyridine core—featuring an aldehyde at the C3 position, a methoxy group at C5, and a methyl group at C6—this molecule offers unique electronic properties and steric vectors essential for structure-activity relationship (SAR) optimization in drug discovery. This guide provides a comprehensive technical analysis of its molecular identity, synthetic pathways, and utility in developing kinase inhibitors and vitamin B6 analogs.

Part 1: Molecular Identity & Physicochemical Properties

The precise identification of 5-Methoxy-6-methylnicotinaldehyde is paramount for quality control in multistep organic synthesis. The compound acts as an electrophilic building block, susceptible to nucleophilic attack at the carbonyl carbon and electrophilic aromatic substitution on the pyridine ring.

Core Identification Data

| Parameter | Specification |

| IUPAC Name | 5-Methoxy-6-methylpyridine-3-carbaldehyde |

| Common Name | 5-Methoxy-6-methylnicotinaldehyde |

| CAS Registry Number | 123540-28-3 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| SMILES | COc1cc(C=O)cnc1C (Generic) / Cc1nc(cc(c1OC)C=O) |

| InChI Key | (Predicted) Specific key depends on tautomer/protonation state |

Physicochemical Characteristics

Note: Values below are derived from experimental data of structural analogs and computational prediction models standard in medicinal chemistry.

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid or powder |

| Melting Point | 50–55 °C (Predicted range based on analogs) |

| Boiling Point | ~274 °C at 760 mmHg |

| Density | ~1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Pyridine nitrogen) |

| LogP | ~1.2 (Moderate lipophilicity) |

Part 2: Synthetic Pathways

The synthesis of 5-Methoxy-6-methylnicotinaldehyde typically proceeds via modification of commercially available pyridine precursors. The most robust route involves the functionalization of Methyl 5-hydroxy-6-methylnicotinate (CAS 37531-16-1), leveraging the orthogonality of the hydroxyl and ester groups.

Primary Synthetic Route (O-Methylation & Reduction)

This pathway ensures regioselectivity and high yields by establishing the methoxy ether prior to aldehyde generation.

-

Precursor Selection: Start with Methyl 5-hydroxy-6-methylnicotinate .

-

O-Methylation: The 5-hydroxyl group is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of a weak base (K₂CO₃) in DMF or Acetone. This yields Methyl 5-methoxy-6-methylnicotinate (CAS 1378360-98-5).[1]

-

Reduction/Oxidation Sequence:

-

Option A (Stepwise): Reduce the ester to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), followed by selective oxidation to the aldehyde using Manganese Dioxide (MnO₂) or Swern conditions.

-

Option B (Direct): Controlled reduction of the ester directly to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at -78°C in Toluene.

-

Visualization of Synthesis Logic

Figure 1: Synthetic workflow from the commercially available 5-hydroxy-nicotinate precursor to the target aldehyde.

Part 3: Structural Characterization Protocols

Validating the identity of CAS 123540-28-3 requires specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.0–10.1 ppm (s, 1H): Distinctive aldehyde proton (-CH O).

-

δ 8.5–8.7 ppm (s/d, 1H): Proton at C2 position (deshielded by adjacent N and CHO).

-

δ 7.4–7.6 ppm (s/d, 1H): Proton at C4 position.

-

δ 3.9–4.0 ppm (s, 3H): Methoxy group (-OCH ₃).

-

δ 2.5–2.6 ppm (s, 3H): Methyl group at C6 (-CH ₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expect carbonyl peak at ~190 ppm.

-

Pyridine ring carbons distributed between 120–160 ppm.

-

Methoxy carbon ~56 ppm; Methyl carbon ~22–24 ppm.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 152.17 m/z.

-

Fragmentation Pattern: Loss of methyl radical (M-15) or carbonyl (M-28) are common fragmentation pathways for this class.

Part 4: Applications in Drug Development

5-Methoxy-6-methylnicotinaldehyde functions as a versatile "linchpin" in medicinal chemistry, particularly for fragment-based drug design (FBDD).

Therapeutic Areas

-

Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The C3-aldehyde allows for condensation with amines to form Schiff bases, which can be reduced to secondary amines—a common motif in EGFR and VEGFR inhibitors.

-

Vitamin B6 Analogs: Structural similarity to pyridoxal (Vitamin B6) makes it a valuable intermediate for synthesizing antimetabolites or cofactor mimics.

-

Bioisosteres: The methoxy group serves as a hydrogen bond acceptor, while the methyl group provides hydrophobic bulk, aiding in the fine-tuning of ADMET properties (absorption, distribution, metabolism, excretion, toxicity).

Application Workflow

Figure 2: Divergent synthesis applications utilizing the aldehyde handle for library generation.

Part 5: Handling & Stability (Safety)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-methoxy-6-methylnicotinic acid).

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

-

Safety: Treat as an irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood) during handling.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary for Substituted Pyridines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomers of Methoxy-Methyl-Pyridine-Carbaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of methoxy-methyl-pyridine-carbaldehyde isomers. These heterocycles are valuable building blocks in medicinal chemistry and drug discovery, and a thorough understanding of their properties is crucial for researchers in the field.[1][2][3] This document delves into the key synthetic strategies, analytical techniques for characterization, and the rationale behind their use in the development of novel therapeutics.

The Significance of Substituted Pyridine-Carbaldehydes in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][3] Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The introduction of a carbaldehyde group provides a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures. When combined with methoxy and methyl substituents, the resulting isomers of methoxy-methyl-pyridine-carbaldehyde offer a rich diversity of structures with distinct electronic and steric properties, making them attractive starting points for the synthesis of targeted therapeutics.

Key Synthetic Strategies for Methoxy-Methyl-Pyridine-Carbaldehydes

The introduction of a formyl group onto a methoxy-methyl-pyridine ring can be achieved through several established synthetic methodologies. The choice of strategy often depends on the desired regioselectivity and the nature of the substituents already present on the pyridine ring.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. The electron-rich pyridine ring attacks the iminium ion, leading to the formation of a sigma complex. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic effects of the substituents on the pyridine ring.

Figure 1: Generalized workflow for the Vilsmeier-Haack formylation of a substituted pyridine.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [8]

-

To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphoryl chloride (POCl₃) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add the methoxy-methyl-pyridine substrate, either neat or dissolved in a suitable solvent.

-

The reaction mixture is then heated, typically between 60-100 °C, for several hours.

-

After cooling, the reaction is quenched by carefully pouring it onto crushed ice and then neutralized with a base (e.g., sodium carbonate or sodium hydroxide).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings bearing a directing metalating group (DMG). In the context of substituted pyridines, the methoxy group can act as a DMG, directing deprotonation to the adjacent ortho position with a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the carbaldehyde group.

Figure 2: Workflow for Directed Ortho-Metalation followed by formylation.

Experimental Protocol: Synthesis of 4-Methoxy-2-bromopyridine-3-carboxaldehyde via DoM [9]

-

A solution of 2,2,6,6-tetramethylpiperidine in THF is cooled to -20 °C and treated dropwise with n-butyllithium (n-BuLi).

-

The mixture is stirred for 30 minutes and then cooled to -78 °C.

-

A solution of 2-bromo-4-methoxypyridine in THF is added dropwise.

-

After stirring for 10 minutes, N,N-dimethylformamide (DMF) is added, and stirring is continued for an additional 30 minutes.

-

The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane.

-

The combined organic extracts are dried and concentrated, followed by purification to yield the desired aldehyde.

Oxidation of Methyl or Hydroxymethyl Groups

If a methyl or hydroxymethyl group is already present at the desired position, it can be oxidized to a carbaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and the presence of other sensitive functional groups. Common reagents include manganese dioxide (MnO₂), selenium dioxide (SeO₂), and various chromium-based oxidants. The oxidation of a methyl group is generally more challenging and may require more forcing conditions than the oxidation of a hydroxymethyl group.[10][11]

Characterization of Methoxy-Methyl-Pyridine-Carbaldehyde Isomers

The structural elucidation of the synthesized isomers relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number of different types of protons and their connectivity, with the aldehyde proton typically appearing as a singlet in the downfield region (δ 9-10 ppm). ¹³C NMR shows a characteristic resonance for the carbonyl carbon of the aldehyde between δ 190-200 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Isomer-Specific Data

| Compound Name | Synthesis Method | Key Spectroscopic Data | Reference |

| 5-Methoxy-pyridine-3-carbaldehyde | Metal-halogen exchange from 3-bromo-5-methoxypyridine followed by formylation with DMF. | ¹H NMR (500 MHz, CDCl₃): δ 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H). ¹³C NMR (125 MHz, CDCl₃): δ 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7. | ,[12] |

| 4-Methoxy-2-bromopyridine-3-carboxaldehyde | Directed ortho-metalation of 2-bromo-4-methoxypyridine followed by formylation with DMF. | Not explicitly provided in the search results. | [9] |

| 6-Methoxypyridine-3-carbaldehyde | Not specified in the provided search results. | Melting Point: 51-54 °C | |

| 2-Methoxypyridine-4-carbaldehyde | Not specified in the provided search results. | ¹H NMR (CDCl₃): δ 10.01 (1H, s), 8.36 (1H, d, J = 5.2 Hz), 7.29 (1H, dd, J = 1.2 Hz, 5.2 Hz), 7.14 (1H, d, J = 1.2 Hz), 3.99 (3H, s). | [13] |

Applications in Medicinal Chemistry

Methoxy-methyl-pyridine-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases and other heterocyclic systems. For example, 2-methoxy-3-pyridinecarboxaldehyde has been used to synthesize potent acetylcholinesterase (AChE) inhibitors and matrix metalloproteinase (MMP) inhibitors.[14] The versatility of these building blocks allows for the systematic exploration of chemical space in the search for new drug candidates.[15]

Conclusion

The isomers of methoxy-methyl-pyridine-carbaldehyde represent a diverse and valuable class of compounds for chemical synthesis and drug discovery. While general synthetic strategies such as the Vilsmeier-Haack reaction and directed ortho-metalation provide access to these molecules, the specific protocols and characterization data for many isomers remain to be fully documented. This guide provides a foundational understanding of the synthesis and properties of these important building blocks, highlighting the opportunities for further research in this area.

References

-

The Journal of Organic Chemistry. (n.d.). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. Retrieved from [Link]

-

Who we serve. (n.d.). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). [PDF] Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Retrieved from [Link]

-

4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. (2024, May 11). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

-

American Chemical Society. (2025, June 9). C3-Formylation of Pyridines via Streptocyanine Intermediates. Retrieved from [Link]

-

Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6). Cogent Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 13). Chem. Retrieved from [Link]

-

Eureka | Patsnap. (2017, September 5). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHOXYPYRIDINE-4-CARBALDEHYDE. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 2-Methoxy-3-methylpyridine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.

-

The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. aml.iaamonline.org [aml.iaamonline.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 12. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]

- 13. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1 [chemicalbook.com]

- 14. 2-メトキシ-3-ピリジンカルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

Methodological & Application

5-Methoxy-6-methylpyridine-3-carbaldehyde as heterocyclic building block

This guide serves as a comprehensive technical dossier for 5-Methoxy-6-methylpyridine-3-carbaldehyde , a specific trisubstituted heterocyclic building block used in modern medicinal chemistry.

High-Value Heterocyclic Scaffold for Drug Discovery & Lead Optimization [1]

Executive Summary

5-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 123540-28-3 ) is a strategically functionalized pyridine scaffold. Unlike simple nicotinaldehydes, this building block incorporates two critical substituents—a 5-methoxy group and a 6-methyl group —around the reactive aldehyde core.

This substitution pattern offers three distinct advantages for drug development:

-

Metabolic Stability: The 6-methyl group blocks the

-position adjacent to the nitrogen, a common site for metabolic oxidation by aldehyde oxidase (AO) or cytochrome P450 enzymes, thereby potentially extending the half-life of derived clinical candidates. -

Electronic Tuning: The 5-methoxy group (electron-donating) modulates the electron density of the pyridine ring, altering the pKa of the nitrogen and the electrophilicity of the aldehyde compared to the unsubstituted parent.

-

Solubility Profile: The ether linkage improves lipophilicity-solubility balance (LogD) compared to purely alkylated pyridines.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 5-Methoxy-6-methylpyridine-3-carbaldehyde |

| Common Name | 5-Methoxy-6-methylnicotinaldehyde |

| CAS Number | 123540-28-3 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, MeOH, DMSO, THF; Sparingly soluble in water |

| Storage | 2–8°C under inert atmosphere (Ar/N₂); Hygroscopic |

| Stability | Sensitive to air oxidation (to carboxylic acid) over prolonged exposure |

Reactivity Landscape & Structural Logic

The utility of this scaffold stems from the interplay between its three functional sites. The diagram below illustrates the core reactivity pathways available to medicinal chemists.

Visualization: Reactivity Pathways

Caption: Primary synthetic transformations for the 5-methoxy-6-methylpyridine-3-carbaldehyde scaffold.

Detailed Experimental Protocols

These protocols are designed for self-validation : they include checkpoints (TLC/LCMS) to ensure reaction progress before committing to downstream steps.

Protocol A: Reductive Amination (Library Synthesis)

Purpose: To attach the pyridine scaffold to amine-bearing pharmacophores (e.g., piperazines, anilines).

Mechanism: Formation of an imine/iminium ion intermediate followed by selective reduction. The 6-methyl group provides steric bulk that may slightly retard imine formation compared to unsubstituted analogs, requiring optimized acid catalysis.

Reagents:

-

Amine partner (1.0 equiv)

-

5-Methoxy-6-methylpyridine-3-carbaldehyde (1.1 equiv)[2]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (glacial, 1–2 drops or 1.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Imine Formation: In a dry vial, dissolve the amine partner (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.1 mmol, 166 mg).

-

Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS. Look for the mass of the imine [M+H] = (Amine + 151 - 18). If imine formation is slow, heat to 40°C.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise.

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Oxidation to 5-Methoxy-6-methylnicotinic Acid

Purpose: To generate the carboxylic acid building block for amide coupling, often when the aldehyde is the commercially available starting material.

Method: Pinnick Oxidation (mild, avoids over-oxidation or chlorination side reactions common with KMnO₄).

Reagents:

-

Sodium chlorite (NaClO₂, 1.5 equiv)

-

Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv)

-

2-Methyl-2-butene (scavenger, 5–10 equiv)

-

Solvent: t-BuOH / Water (3:1)

Step-by-Step Procedure:

-

Solvation: Dissolve 5-methoxy-6-methylpyridine-3-carbaldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

-

Oxidant Prep: Dissolve NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.5 mmol) in Water (2 mL).

-

Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at RT. The solution may turn yellow.

-

Monitoring: Stir for 2–4 hours.

-

Checkpoint: TLC (stain with Bromocresol Green for acids). The aldehyde spot (higher Rf) should disappear; the acid spot (baseline or low Rf) should appear.

-

-

Workup: Acidify carefully to pH 3–4 with 1N HCl. Extract with EtOAc.

-

Note: The pyridine nitrogen makes the product amphoteric. Do not acidify below pH 3 or the salt will remain in the aqueous phase.

-

-

Isolation: Dry organic layer (Na₂SO₄) and concentrate.[5][6] The product usually precipitates as a white solid.

Strategic Application: Vitamin B6 Analog Synthesis

This scaffold is structurally homologous to Pyridoxal (Vitamin B6 aldehyde form), but lacks the 4-hydroxymethyl and 3-hydroxyl groups, replacing them with H and OMe respectively. This makes it a valuable tool for probing Vitamin B6-dependent enzymes (e.g., decarboxylases, transaminases) as a competitive inhibitor or non-reactive mimic.

Logic Flow: Structural Comparison

Caption: The target molecule mimics the B6 core but removes the catalytic OH/CH2OH handles, serving as a metabolic probe.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Reductive Amination | Steric hindrance from 6-Me group. | Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.5 equiv) during imine formation before adding hydride. |

| Aldehyde Oxidation | Storage in air. | Purify aldehyde via bisulfite adduct formation or vacuum distillation before use if the solid looks waxy/yellow. |

| Regioselectivity Issues | N/A (Substituents are fixed). | Verify structure via NOE NMR: The aldehyde proton should show NOE with the C2-H and C4-H, but not the methyl group. |

References

-

ChemicalBook. 5-Methoxy-6-methylpyridine-3-carbaldehyde Product Data (CAS 123540-28-3). Accessed October 2025.

-

BLD Pharm. Product Analysis: 5-Methoxy-6-methylnicotinaldehyde.[7][8][9]

-

National Institutes of Health (NIH). Synthesis of substituted nicotinic acids and pyridine building blocks. (Contextual reference for pyridine oxidation protocols).

-

Enamine Store. Heterocyclic Building Blocks: 5-methoxy-6-methylpyridine-3-carbaldehyde.[2][10]

Sources

- 1. 4-Methoxycinnamaldehyde - Wikipedia [en.wikipedia.org]

- 2. C8H9NO2とは何? わかりやすく解説 Weblio辞書 [weblio.jp]

- 3. rsc.org [rsc.org]

- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 5. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]

- 7. 113118-83-5|5-Methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 8. 37531-16-1|Methyl 5-hydroxy-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 9. 56616-99-0,5-Chloro-1-methyl-1H-1,2,4-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. EnamineStore [enaminestore.com]

5-Methoxy-6-methylpyridine-3-carbaldehyde in vitamin B6 analog synthesis

Abstract

This application note details the chemo-selective synthesis and biological validation of 5-Methoxy-6-methylpyridine-3-carbaldehyde (5-MMP-3-C) . As a structural analog of Pyridoxal 5'-phosphate (PLP), this molecule serves as a critical "silent antagonist" in structural biology. Unlike the native cofactor, 5-MMP-3-C lacks the proximal hydroxyl group required for catalytic turnover (Schiff base stabilization), making it an invaluable tool for trapping PLP-dependent enzymes in non-productive conformations for crystallographic and kinetic studies. This guide provides a high-yield, three-step synthetic protocol and a validation workflow for enzyme inhibition assays.

Strategic Overview & Mechanism

The Challenge: Vitamin B6-dependent enzymes rely on Pyridoxal 5'-phosphate (PLP) .[1][2] The catalytic mechanism requires:

-

Aldehyde (C4'): Forms a Schiff base (aldimine) with an active site Lysine (internal aldimine) or the substrate (external aldimine).

-

Hydroxyl (C3'): Stabilizes the protonated Schiff base and the quinonoid intermediate via hydrogen bonding.

The Solution (5-MMP-3-C): The target molecule, 5-Methoxy-6-methylpyridine-3-carbaldehyde, retains the aldehyde "warhead" and the pyridine core but masks the hydroxyl functionality with a methyl ether and alters the substitution geometry.

-

Binding: The aldehyde group successfully condenses with the active site Lysine.

-

Inhibition: The 5-methoxy group provides steric bulk and prevents the electronic stabilization necessary for catalysis, effectively "freezing" the enzyme.

Chemical Synthesis Protocol

Prerequisites:

-

Starting Material: Methyl 5-hydroxy-6-methylnicotinate (CAS: 35675-48-0).

-

Safety: Methyl iodide (MeI) is a potent alkylating agent; handle in a fume hood. Lithium Aluminum Hydride (LiAlH₄) is pyrophoric.

Workflow Diagram

Figure 1: Chemo-selective synthesis route from nicotinic acid derivative to the target aldehyde.

Detailed Methodology

Step 1: O-Methylation (Protection)

-

Dissolve Methyl 5-hydroxy-6-methylnicotinate (10.0 mmol) in anhydrous DMF (20 mL).

-

Add Potassium Carbonate (K₂CO₃, 15.0 mmol, 1.5 eq) and stir for 15 min at RT.

-

Dropwise add Methyl Iodide (MeI, 12.0 mmol, 1.2 eq). Caution: Exothermic.

-

Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3][4]

-

Workup: Dilute with water (100 mL), extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >90% (White solid).[5]

Step 2: Selective Reduction

-

Suspend LiAlH₄ (12.0 mmol) in dry THF (30 mL) under Argon at 0°C.

-

Dissolve the ester from Step 1 in THF (10 mL) and add dropwise to the hydride suspension.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench (Fieser Method): Cool to 0°C. Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL).

-

Filter the granular precipitate through Celite. Concentrate the filtrate.

-

Yield Expectation: ~85% (Colorless oil/solid).[6]

Step 3: Benzylic Oxidation Note: We use Manganese Dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.

-

Dissolve the alcohol from Step 2 in Dichloromethane (DCM, 50 mL).

-

Add activated MnO₂ (10 eq by weight).

-

Stir vigorously at RT for 12–24 hours.

-

Filter through a pad of Celite to remove MnO₂.

-

Concentrate in vacuo.[4] Purify via flash chromatography (Hexane:EtOAc 3:1) if necessary.[7]

-

Final Product: Pale yellow solid/oil. Store under Argon at -20°C.

Analytical Validation (Quality Control)

Ensure the product meets the following specifications before biological application.

| Parameter | Specification | Diagnostic Signal |

| Appearance | Pale yellow solid/oil | Oxidation products often yellow. |

| ¹H NMR (CDCl₃) | Aldehyde Proton | δ 10.0–10.1 ppm (s, 1H) |

| ¹H NMR (CDCl₃) | Methoxy Group | δ 3.90 ppm (s, 3H) |

| ¹H NMR (CDCl₃) | Methyl Group (C6) | δ 2.55 ppm (s, 3H) |

| ¹H NMR (CDCl₃) | Aromatic Protons | Two singlets/doublets (Pos 2 and 4) ~δ 8.2–8.6 ppm |

| Mass Spec (ESI) | Molecular Ion | [M+H]⁺ = 152.07 m/z |

Application Protocol: In Vitro Enzyme Inhibition

This protocol validates the molecule's ability to act as a PLP antagonist using a model transaminase (e.g., Aspartate Transaminase - AST).

Mechanism of Action Diagram

Figure 2: Competitive binding mechanism. The analog occupies the active site but fails to support catalysis.

Experimental Steps

-

Apo-Enzyme Preparation:

-

Incubate Holo-AST (1 mg/mL) with Hydroxylamine (10 mM) for 1 hour to strip native PLP.

-

Dialyze against HEPES buffer (50 mM, pH 7.4) to remove hydroxylamine and released PLP.

-

-

Reconstitution/Competition Assay:

-

Control: Add PLP (10 µM) to Apo-AST. Measure activity (Absorbance at 340 nm via coupled LDH assay).

-

Experimental: Add 5-MMP-3-C (10 µM - 100 µM) to Apo-AST. Incubate for 30 min.

-

Challenge: Add PLP (10 µM) after analog incubation to test reversibility.

-

-

Readout Interpretation:

-

If 5-MMP-3-C binds covalently (Schiff base) but reversibly, pre-incubation will show a lag phase or reduced

upon PLP addition. -

The formation of the Analog-Enzyme complex can often be monitored by a shift in the UV-Vis spectrum (300–450 nm range), distinct from the native PLP-Enzyme complex (usually ~360 nm or 420 nm).

-

References

-

ChemicalBook. (2025).[4][5] 5-Methoxy-pyridine-3-carbaldehyde Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[8][9] (Context for nicotinic acid derivative synthesis). Retrieved from

-

J. Med. Chem. (1999).[4][10] A New Antioxidative Vitamin B6 Analogue Modulates Pathophysiological Cell Proliferation.[10] (Bioorg.[10] Med. Chem. 7, 359-367). Retrieved from

-

BLD Pharm. (2025).[4] Catalog Entry: 6-Methoxy-5-methylpicolinaldehyde.[11] (Structural isomer verification). Retrieved from

-

Royal Society of Chemistry. (2013).[12] Synthesis of photoenol precursor (2-methoxy-6-methylbenzaldehyde).[12] (Analogous aldehyde synthesis protocols). Retrieved from

Sources

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO [mdpi.com]

- 7. Molecular mechanisms underlying therapeutic action of vitamin B6 - Zagubnaya - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new antioxidative vitamin B6 analogue modulates pathophysiological cell proliferation and damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 123506-65-0|6-Methoxy-5-methylpicolinaldehyde|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

Application Note & Protocol: A Validated Approach for the Synthesis of 5-methoxy-6-methyl-3-pyridylmethanol

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of 5-methoxy-6-methyl-3-pyridylmethanol, a key heterocyclic building block for drug discovery and development. The protocol is designed for researchers, medicinal chemists, and process development scientists, emphasizing scientific causality, reproducibility, and safety. The featured synthesis employs a highly efficient and selective reduction of the corresponding aldehyde, 5-methoxy-6-methylnicotinaldehyde, using sodium borohydride. This methodology is presented as a robust, scalable, and cost-effective alternative to more hazardous reduction techniques.[1][2] This guide includes a step-by-step protocol, mechanistic insights, data presentation, and a visual workflow to ensure successful implementation in a standard laboratory setting.

Introduction & Strategic Rationale

Pyridinemethanol derivatives are a critical class of intermediates in the pharmaceutical and agrochemical industries.[3] Their structural features, including the nitrogenous heterocycle and the reactive hydroxymethyl group, make them versatile scaffolds for creating complex, biologically active molecules.[3][4] 5-methoxy-6-methyl-3-pyridylmethanol, in particular, offers multiple points for chemical modification, making it a valuable precursor for targeted therapies.

The selection of a synthetic strategy is paramount for achieving high yield, purity, and operational safety. While several methods exist for the synthesis of pyridinemethanols, including the reduction of carboxylic acids or their esters, the direct reduction of a pyridine aldehyde offers significant advantages.[3][5]

Chosen Synthetic Approach: Aldehyde Reduction

This protocol focuses on the reduction of 5-methoxy-6-methylnicotinaldehyde. The primary reasons for this strategic choice are:

-

High Selectivity: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups on the pyridine ring.[2]

-

Safety & Handling: Compared to powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer, less reactive with protic solvents, and does not require strictly anhydrous conditions, simplifying the experimental setup.[1][3]

-

Favorable Reaction Kinetics: The reduction of aldehydes with NaBH₄ is typically rapid and proceeds cleanly at or below room temperature, minimizing the formation of byproducts.

-

Process Efficiency: The reaction is generally high-yielding and the subsequent workup and purification are straightforward, making it suitable for both small-scale research and larger-scale production.[2]

Overall Reaction Scheme:

The synthesis proceeds via a single, efficient reduction step:

(Self-generated image, not from search results) Caption: Selective reduction of 5-methoxy-6-methylnicotinaldehyde to 5-methoxy-6-methyl-3-pyridylmethanol using NaBH₄ in methanol.

Mechanism of Reduction

The reduction of the aldehyde functional group by sodium borohydride is a classic example of nucleophilic addition. The key steps are as follows:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of the hydride ion (:H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.

-

Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate complexed with the borane.

-

Protonation: During the aqueous workup or from the protic solvent (methanol), the alkoxide is protonated to yield the final primary alcohol product, 5-methoxy-6-methyl-3-pyridylmethanol.

Experimental Workflow & Process Visualization

The logical flow of the experimental procedure is designed to be linear and efficient, minimizing handling and potential for sample loss. The following diagram outlines the complete workflow from initial setup to final product characterization.

Caption: Experimental workflow for the synthesis of 5-methoxy-6-methyl-3-pyridylmethanol.

Detailed Experimental Protocol

4.1 Materials and Reagents

| Reagent | Grade | Supplier Example | CAS Number |

| 5-methoxy-6-methylnicotinaldehyde | ≥97% Purity | Sigma-Aldrich | 1203499-47-1[6] |

| Sodium Borohydride (NaBH₄) | ≥98% Powder | Sigma-Aldrich | 16940-66-2 |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |

| Hexanes | ACS Grade | VWR | 110-54-3 |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | 7631-86-9 |

| Deionized Water | Type II or better | Laboratory Supply | 7732-18-5 |

4.2 Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

4.3 Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-6-methylnicotinaldehyde (5.0 g, 33.1 mmol) in anhydrous methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature between 0-5 °C, slowly add sodium borohydride (1.88 g, 49.6 mmol, 1.5 eq.) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add deionized water (20 mL) to quench the excess sodium borohydride. Safety Note: Quenching is exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.[1]

4.4 Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline material.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-methoxy-6-methyl-3-pyridylmethanol as a purified solid or viscous oil.

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| 5-methoxy-6-methylnicotinaldehyde | 151.16[6] | 5.0 g | 33.1 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.88 g | 49.6 | 1.5 |

| Methanol (Solvent) | 32.04 | 100 mL | - | - |

| Product (Theoretical Yield) | 153.18 | 5.08 g | 33.1 | 1.0 |

Typical yields for this reaction after purification range from 85-95%.

Safety & Handling Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.[1]

-

Sodium Borohydride: NaBH₄ is a flammable solid. It reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add it slowly during the reaction and quenching steps.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Benchchem.

- An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)

- 3-Pyridinemethanol | 100-55-0. ChemicalBook.

- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.

- 3-Pyridinemethanol 100-55-0 wiki. Guidechem.

- 2-Methoxy-5-methylnicotinaldehyde. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Methoxy-5-methylnicotinaldehyde AldrichCPR 1203499-47-1 [sigmaaldrich.com]

Application Notes & Protocols: The Strategic Use of 5-Methoxy-6-methylpyridine-3-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocyclic motif.[1] Within this class, 5-Methoxy-6-methylpyridine-3-carbaldehyde emerges as a particularly valuable and versatile building block. Its trifunctional nature—a reactive aldehyde, an electron-donating methoxy group, and a sterically influential methyl group on the pyridine core—provides medicinal chemists with a powerful tool for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties.[2][3]

This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to explain the underlying chemical principles and strategic considerations for its use. We will detail robust synthetic protocols, discuss its role in the synthesis of bioactive molecules, and provide the technical insights necessary for its successful application in drug discovery programs.

Physicochemical Profile and Reactivity Insights

Understanding the inherent properties of 5-Methoxy-6-methylpyridine-3-carbaldehyde is fundamental to its effective use. The pyridine nitrogen acts as a mild base and a hydrogen bond acceptor, while the methoxy and methyl groups modulate the electron density of the aromatic ring, influencing its reactivity and interaction with biological targets. The aldehyde group is the primary center for synthetic elaboration, serving as an electrophilic handle for a wide array of chemical transformations.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | N/A |

| Molecular Weight | 151.16 g/mol | N/A |

| CAS Number | Not available (Hypothetical) | N/A |

| Appearance | Typically a colorless to yellow solid or oil | [3] |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Ethanol) | [3] |

| Reactivity Core | Electrophilic aldehyde group, nucleophilic pyridine nitrogen | [2] |

The key to this reagent's utility lies in the chemoselective reactivity of the aldehyde. This functionality allows for the construction of carbon-carbon and carbon-nitrogen bonds, which are critical steps in the synthesis of complex molecular architectures.

Synthesis of the Core Scaffold

While commercially available from specialty suppliers, an in-house synthesis may be required for large-scale campaigns. A common strategy involves the formylation of a corresponding halogenated pyridine precursor. The following protocol is a representative method adapted from established procedures for similar pyridine aldehydes.[2][4]

Protocol 1: Synthesis via Organometallic Formylation

This method relies on a halogen-metal exchange followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

Causality: The use of n-Butyllithium (n-BuLi) at low temperatures allows for a clean halogen-metal exchange on the electron-deficient pyridine ring, creating a potent nucleophile. This organolithium intermediate readily attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired aldehyde.

Caption: Synthetic workflow for 5-Methoxy-6-methylpyridine-3-carbaldehyde.

Step-by-Step Methodology:

-

Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-methoxy-6-methylpyridine (1.0 eq.) and dissolve in anhydrous Tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching and Extraction: Cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target aldehyde.[2][4]

Core Applications & Synthetic Protocols in Medicinal Chemistry

The true value of 5-Methoxy-6-methylpyridine-3-carbaldehyde is realized in its conversion to diverse molecular scaffolds. Below are key protocols that form the basis of many drug discovery campaigns.

Protocol 2: Reductive Amination for Library Synthesis

Reductive amination is arguably the most powerful method for converting the aldehyde into a diverse array of secondary and tertiary amines, introducing key pharmacophoric elements.

Causality: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate between the aldehyde and a primary or secondary amine. This imine is then reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more tolerant of the slightly acidic conditions that favor imine formation, minimizing side reactions.

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Methoxy-6-methylpyridine-3-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with dichloromethane (DCM, 3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or preparative HPLC to obtain the desired amine derivative.

| Parameter | Condition | Rationale |

| Solvent | DCE, THF | Aprotic, effectively solubilizes reagents. |

| Reducing Agent | STAB | Mild, selective for imines over aldehydes. |

| Catalyst | Acetic Acid | Catalyzes imine formation. |

| Temperature | Room Temperature | Sufficient for most substrates. |

| Typical Yield | 60-95% | Highly efficient transformation. |

Protocol 3: Wittig Reaction for C-C Bond Formation

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a route to vinylpyridines which are valuable intermediates for further functionalization (e.g., in cross-coupling reactions).

Causality: The reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses to an oxaphosphetane, subsequently fragmenting to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Step-by-Step Methodology:

-

Ylide Generation: To a suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq.) in anhydrous THF at 0 °C, add a strong base such as n-BuLi or potassium tert-butoxide (1.1 eq.). Stir for 1 hour at this temperature to generate the colored ylide.

-

Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of 5-Methoxy-6-methylpyridine-3-carbaldehyde (1.0 eq.) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried, and concentrated. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

Strategic Application in Targeting Disease Pathways

Derivatives of substituted pyridines have shown significant promise as inhibitors of key enzymes in disease signaling pathways, such as protein kinases and histone methyltransferases.[5][6][7] For example, pyridine carboxamides have been developed as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in inflammatory diseases and metabolic disorders.[7] Similarly, quinoline-based structures (a fused pyridine system) have been identified as inhibitors of EZH2, a histone methyltransferase overexpressed in many cancers.[6][8]

The 5-methoxy-6-methylpyridine-3-carbaldehyde scaffold provides an excellent starting point for designing such inhibitors. The pyridine nitrogen can act as a crucial hinge-binding element in a kinase active site, while substituents derived from the aldehyde can be tailored to occupy specific hydrophobic pockets to enhance potency and selectivity.

Caption: Inhibition of a MAPK pathway by a pyridine-derived molecule.[5]

Conclusion

5-Methoxy-6-methylpyridine-3-carbaldehyde is more than a simple reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient generation of novel chemical entities. By understanding the principles behind its synthesis and application, researchers can leverage this powerful building block to accelerate the discovery of next-generation therapeutics targeting a wide range of human diseases. The protocols and insights provided herein serve as a comprehensive resource for drug development professionals aiming to incorporate this valuable scaffold into their research programs.

References

-

Kashima, H., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1956-1961. Available from: [Link]

-

Kashima, H., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for [Article Title]. (Note: Specific article details not provided in search result). Available from: [Link]

-

ChemBK. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE. Available from: [Link]

-

Estrada-Gavilán, C., et al. (2021). Discovery of a novel series of 2,3,5-trisubstituted pyridine analogs as potent and selective inhibitors of IL-1β release. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

-

ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF. Available from: [Link]

-

Liu, X., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(11), 1579. Available from: [Link]

-

Gangadasu, B., et al. (2003). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications, 9(3), 243-248. Available from: [Link]

-

Wodicka, L. M., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7876-7888. Available from: [Link]

-

de la Torre, D., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Available from: [Link]

-

Bull, J. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2413-2449. Available from: [Link]

-

Vaskevich, R. I., et al. (2022). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry, 18, 1261-1270. Available from: [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]